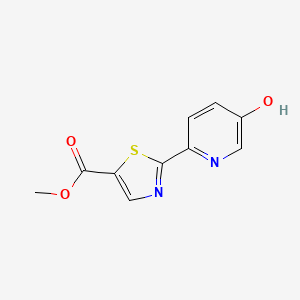
2-Chloro phenyl pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro phenyl pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the second position and a phenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro phenyl pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with phenylboronic acid in the presence of a palladium catalyst, such as in the Suzuki-Miyaura cross-coupling reaction . Another method includes the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with phenyl lithium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro phenyl pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, where it reacts with aryl or alkyl boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as phenyl lithium or organolithium compounds are commonly used.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a phenyl pyrimidine derivative with an amine group at the second position.
Aplicaciones Científicas De Investigación
2-Chloro phenyl pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro phenyl pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyrimidine: A closely related compound with similar chemical properties.
4-Chloropyrimidine: Another pyrimidine derivative with a chlorine atom at the fourth position.
Phenylpyrimidine: A compound with a phenyl group attached to the pyrimidine ring but without the chlorine substitution.
Uniqueness
2-Chloro phenyl pyrimidine is unique due to the presence of both a chlorine atom and a phenyl group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H7ClN2 |
|---|---|
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H7ClN2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H |
Clave InChI |
JOLXIPMUKIGMEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-ethylsulfanyl-6H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B8517419.png)








![6-(3,4-Dichlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine](/img/structure/B8517495.png)


